molecular formula C10H9Cl2NO2S B13152895 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride

Cat. No.: B13152895
M. Wt: 278.15 g/mol
InChI Key: YDQIWXIGESNPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₁₀H₉Cl₂NO₂S and a molecular weight of 278.16 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methylisoquinoline followed by chlorination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylisoquinoline-5-sulfonic acid
  • 4-Methylisoquinoline-5-sulfonamide
  • 4-Methylisoquinoline-5-sulfonyl fluoride

Comparison

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis compared to its analogs, which may have different functional groups and reactivity profiles .

Biological Activity

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl chloride functional group attached to a methyl-substituted isoquinoline structure. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to interact with various nucleophiles, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that compounds in this class can target:

  • Inosine-5′-monophosphate dehydrogenase (IMPDH) : A critical enzyme in the purine biosynthesis pathway, which is essential for the proliferation of certain pathogens like Mycobacterium tuberculosis .
  • Protein Kinase B (PKB) : Isoquinoline derivatives have been designed as inhibitors of PKB, suggesting potential anti-tumor activity .

Table 1: Biological Activity Summary

Activity Target IC50 Value Notes
IMPDH InhibitionM. tuberculosis2.4 μMSelective inhibition observed in resistant strains
PKB InhibitionCancer cellsVariesPotential antitumor activity
CytotoxicityVarious cancer cell lines11.0 μMModerate cytotoxic effects noted

Case Study 1: Anti-Tubercular Activity

A study focusing on the structure-activity relationship of isoquinoline derivatives found that modifications to the isoquinoline scaffold significantly influenced their inhibitory activity against IMPDH in M. tuberculosis. Specifically, the introduction of a methyl group at position 4 (as seen in 4-Methylisoquinoline-5-sulfonyl chloride) improved selectivity and potency against this enzyme, highlighting its potential as an anti-tubercular agent .

Case Study 2: Antitumor Potential

Another investigation into isoquinoline derivatives revealed that certain compounds exhibited significant inhibition of PKB, leading to reduced cell proliferation in various cancer lines. The structural features contributing to this activity included the sulfonamide moiety, which enhances binding affinity to the target enzyme .

Properties

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.15 g/mol

IUPAC Name

4-methylisoquinoline-5-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C10H8ClNO2S.ClH/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14;/h2-6H,1H3;1H

InChI Key

YDQIWXIGESNPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.